Khk-IN-3
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Overview
Description
Preparation Methods
Khk-IN-3 can be synthesized through various synthetic routes. One common method involves the reaction of specific starting materials under controlled conditions to yield the desired compound. The preparation involves the use of solvents like dimethyl sulfoxide (DMSO) and requires careful handling to maintain the purity and stability of the compound . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Khk-IN-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Khk-IN-3 has several scientific research applications:
Chemistry: It is used as a tool to study the inhibition of ketohexokinase and its effects on fructose metabolism.
Biology: It helps in understanding the role of ketohexokinase in various biological processes, including fructose metabolism and its impact on cellular functions.
Industry: It is used in the development of new drugs and therapeutic agents targeting ketohexokinase
Mechanism of Action
Khk-IN-3 exerts its effects by inhibiting the activity of ketohexokinase. This enzyme catalyzes the phosphorylation of fructose to fructose-1-phosphate, a key step in fructose metabolism. By inhibiting this enzyme, this compound reduces the production of fructose-1-phosphate, thereby decreasing hepatic lipogenesis and increasing insulin sensitivity . This mechanism is particularly beneficial in conditions like nonalcoholic steatohepatitis and diabetes, where fructose metabolism plays a significant role .
Comparison with Similar Compounds
Khk-IN-3 is unique among ketohexokinase inhibitors due to its specific molecular structure and high potency. Similar compounds include:
Khk-IN-1: Another ketohexokinase inhibitor with a different molecular structure and slightly lower potency.
Novel Cyanopyridine Compounds: These compounds also inhibit ketohexokinase and are being investigated for their potential in treating nonalcoholic fatty liver disease, nonalcoholic steatohepatitis, and type II diabetes.
This compound stands out due to its high specificity and effectiveness in inhibiting ketohexokinase, making it a valuable tool in both research and therapeutic applications.
Properties
CAS No. |
2568608-48-8 |
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Molecular Formula |
C18H22F3N7O |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-[4-[2-[(2S)-2-methylazetidin-1-yl]-6-(trifluoromethyl)pyrimidin-4-yl]pyrazol-1-yl]-1-piperazin-1-ylethanone |
InChI |
InChI=1S/C18H22F3N7O/c1-12-2-5-28(12)17-24-14(8-15(25-17)18(19,20)21)13-9-23-27(10-13)11-16(29)26-6-3-22-4-7-26/h8-10,12,22H,2-7,11H2,1H3/t12-/m0/s1 |
InChI Key |
HAUDFIFEGDNKJX-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@H]1CCN1C2=NC(=CC(=N2)C(F)(F)F)C3=CN(N=C3)CC(=O)N4CCNCC4 |
Canonical SMILES |
CC1CCN1C2=NC(=CC(=N2)C(F)(F)F)C3=CN(N=C3)CC(=O)N4CCNCC4 |
Origin of Product |
United States |
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